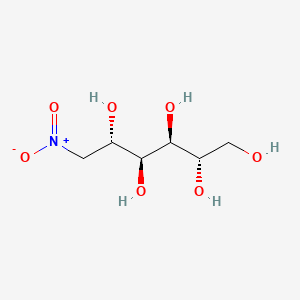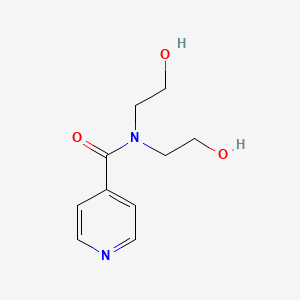
Undecanoic acid, 10-oxo-, ethyl ester
Overview
Description
Undecanoic acid, 10-oxo-, ethyl ester, also known as Ethyl undecanoate or Ethyl undecylate, is a chemical compound with the formula C13H26O2 . It is a volatile fatty acid ethyl ester (FAEE) commonly found in alcoholic beverages and is also reported to occur in fermented wheat germ extract .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI isInChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-12H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.3443 . Other physical and chemical properties such as boiling point, density, and refractive index are mentioned in the search results .Scientific Research Applications
Synthesis and Chemical Transformations
Stereochemistry in Organic Synthesis
Research has demonstrated the potential of ethyl 10-oxo-undecanoate derivatives in stereochemical organic synthesis, providing insights into the synthesis of complex bicyclic structures. Treatment with Lewis acid or fluoride yields significant products with specific stereochemistry, indicating its utility in organic synthesis and material science (Kuroda et al., 1997).
Antioxidant Properties
A novel class of alkyl 11-anilino-10-hydroxy undecanoates, based on 10-undecenoic acid, displayed promising antioxidant properties. These findings suggest potential applications in lubricant formulations and other industries requiring antioxidant solutions (Geethanjali et al., 2013).
Polymer Science Applications
The incorporation of undecenoic acid derivatives into the macromolecular architecture of high-density polyethylene-based materials was studied for its effects on degradation processes. This research highlights the relevance of such derivatives in developing more environmentally friendly and easily degradable polymer materials (Orden et al., 2015).
Microbial Oxidation
Microbial oxidation studies of oleic acid to produce 10-oxo-octadecanoic acid with high yields indicate the biotechnological potential of undecanoic acid derivatives in industrial microbiology and biochemistry (El-Sharkawy et al., 1992).
Chemo-Enzymatic Synthesis
A chemoenzymatic approach to synthesizing 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid, involving biotransformation and chemical transformations, showcases innovative methods for producing industrially relevant chemicals from natural sources (Jang et al., 2016).
Safety and Hazards
Mechanism of Action
Ethyl 10-oxoundecanoate, also known as Undecanoic acid, 10-oxo-, ethyl ester, is a chemical compound with the molecular formula C13H24O3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound is involved in the synthesis of potentially biologically active o- and n-containing macroheterocycles . The compound is converted from undec-10-enal via the Tishchenko disproportionation reaction .
Biochemical Pathways
Ethyl 10-oxoundecanoate is involved in the synthesis of macroheterocycles . The compound is first converted from undec-10-enal to undec-10-enyl undec-10-enoate via the Tishchenko disproportionation reaction . This is followed by the Wacker–Tsuji oxidation of undec-10-enyl undec-10-enoate, which results in the formation of 10-oxoundecanyl 10-oxoundecanoate . Finally, the [1+1]-condensation of 10-oxoundecanyl-10-oxoundecenoate with hydrazine hydrate or malonic, glutaric, or adipic acid dihydrazides leads to the synthesis of four macroheterocycles .
Result of Action
The result of the action of Ethyl 10-oxoundecanoate is the synthesis of potentially biologically active O- and N-containing macroheterocycles . These macroheterocycles could have various applications in the field of organic chemistry and medicinal chemistry.
Action Environment
It is known that the synthesis of the compound from undec-10-enal involves reactions that are catalyzed by specific substances . Therefore, the presence and concentration of these substances in the environment could potentially influence the action of the compound.
properties
IUPAC Name |
ethyl 10-oxoundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBJEWXKXBILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337212 | |
| Record name | Ethyl 10-oxoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36651-38-4 | |
| Record name | Ethyl 10-oxoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)






![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)




